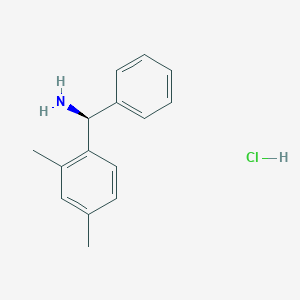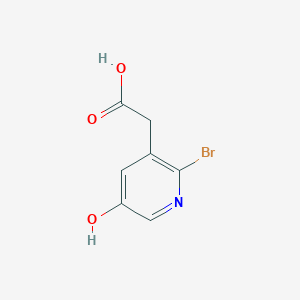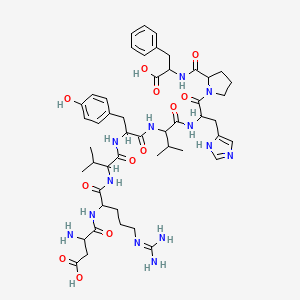
Valine angiotensin II
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This peptide plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body . It is composed of the amino acids aspartic acid, arginine, valine, tyrosine, histidine, proline, and phenylalanine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Asp-Arg-Val-Tyr-Val-His-Pro-Phe can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) as protecting groups for the amino acids .
Coupling Reaction: Each amino acid is coupled to the growing peptide chain using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide).
Deprotection: The protecting group is removed using a base such as piperidine (for Fmoc) or an acid such as trifluoroacetic acid (for Boc).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid, water, and scavengers like triisopropylsilane.
Industrial Production Methods
Industrial production of Asp-Arg-Val-Tyr-Val-His-Pro-Phe involves large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as Escherichia coli, which then produces the peptide .
Análisis De Reacciones Químicas
Types of Reactions
Asp-Arg-Val-Tyr-Val-His-Pro-Phe undergoes various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed by proteolytic enzymes such as trypsin and chymotrypsin.
Oxidation: The tyrosine residue can undergo oxidation to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced using reducing agents like dithiothreitol (DTT).
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using trypsin or chymotrypsin at physiological pH and temperature.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracetic acid.
Reduction: Reducing agents like DTT or β-mercaptoethanol.
Major Products Formed
Hydrolysis: Smaller peptide fragments or individual amino acids.
Oxidation: Dityrosine or other oxidized derivatives.
Reduction: Reduced peptide with free thiol groups.
Aplicaciones Científicas De Investigación
Asp-Arg-Val-Tyr-Val-His-Pro-Phe has numerous applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and degradation.
Medicine: Studied for its potential therapeutic applications in treating hypertension and heart failure.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mecanismo De Acción
Asp-Arg-Val-Tyr-Val-His-Pro-Phe exerts its effects by binding to angiotensin receptors, primarily the angiotensin II type 1 receptor (AT1R). This binding activates various signaling pathways, including the phospholipase C pathway, leading to the release of inositol trisphosphate and diacylglycerol. These molecules, in turn, increase intracellular calcium levels, causing vasoconstriction and increased blood pressure .
Comparación Con Compuestos Similares
Similar Compounds
Angiotensin I: A decapeptide precursor to Angiotensin II, with the sequence Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu.
Angiotensin III: A heptapeptide formed by the removal of the N-terminal aspartic acid from Angiotensin II, with the sequence Arg-Val-Tyr-Ile-His-Pro-Phe.
Uniqueness
Asp-Arg-Val-Tyr-Val-His-Pro-Phe is unique due to its potent vasoconstrictive properties and its central role in the renin-angiotensin system. Unlike its precursors and derivatives, it has a high affinity for the AT1R, making it a critical regulator of blood pressure and fluid balance .
Propiedades
Fórmula molecular |
C49H69N13O12 |
|---|---|
Peso molecular |
1032.2 g/mol |
Nombre IUPAC |
3-amino-4-[[1-[[1-[[1-[[1-[[1-[2-[(1-carboxy-2-phenylethyl)carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C49H69N13O12/c1-26(2)39(60-42(67)33(12-8-18-54-49(51)52)56-41(66)32(50)23-38(64)65)45(70)57-34(20-29-14-16-31(63)17-15-29)43(68)61-40(27(3)4)46(71)58-35(22-30-24-53-25-55-30)47(72)62-19-9-13-37(62)44(69)59-36(48(73)74)21-28-10-6-5-7-11-28/h5-7,10-11,14-17,24-27,32-37,39-40,63H,8-9,12-13,18-23,50H2,1-4H3,(H,53,55)(H,56,66)(H,57,70)(H,58,71)(H,59,69)(H,60,67)(H,61,68)(H,64,65)(H,73,74)(H4,51,52,54) |
Clave InChI |
NLPUTBDZNNXHCO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-chloro-6-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12824040.png)
![1-(5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl)ethan-1-one](/img/structure/B12824045.png)
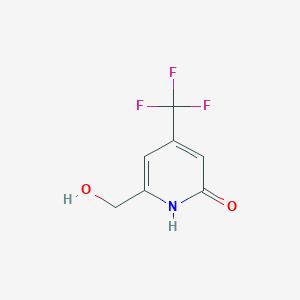
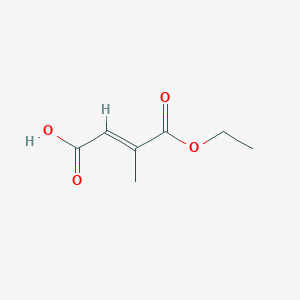
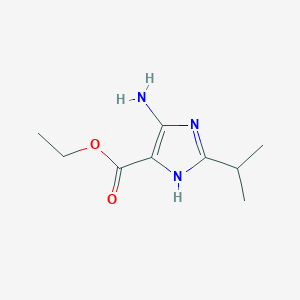
![3-Bromo-9-(dibenzo[b,d]furan-3-yl)-9H-carbazole](/img/structure/B12824070.png)
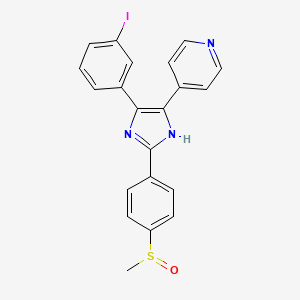
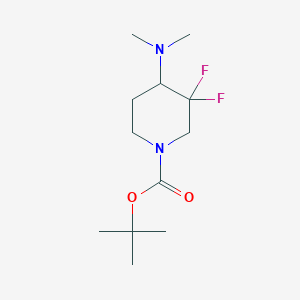

![((1S,3S,4S)-3-Bromo-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid](/img/structure/B12824091.png)
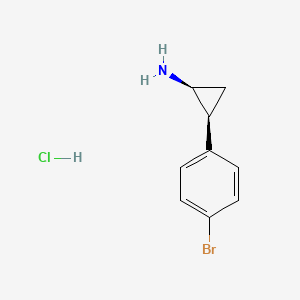
![2-(4-Fluoro-[1,1'-biphenyl]-3-yl)-2-methylpropanoic acid](/img/structure/B12824104.png)
